molecular formula C11H16ClN B2686425 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride CAS No. 1810069-89-6

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Cat. No.: B2686425
CAS No.: 1810069-89-6
M. Wt: 197.71
InChI Key: HCBRYFDVZWVSGL-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C11H16ClN. It is a derivative of tetrahydronaphthalene, a bicyclic hydrocarbon, and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the reduction of the corresponding naphthalene derivative. One common method includes the catalytic hydrogenation of 7-methyl-1-naphthylamine under specific conditions to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow hydrogenation, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthalenes, quinones, and more saturated amine derivatives .

Scientific Research Applications

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is used in a variety of scientific research fields:

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, depending on the context of its use. The exact pathways and targets can vary, but it often involves binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific methyl substitution, which can influence its reactivity and interaction with other molecules. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-5-6-9-3-2-4-11(12)10(9)7-8;/h5-7,11H,2-4,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRYFDVZWVSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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